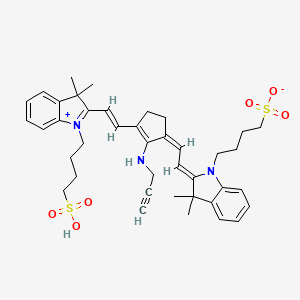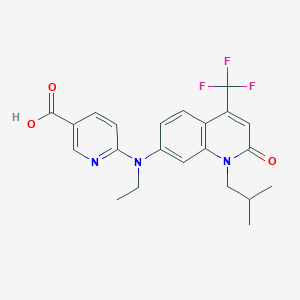
NEt-iFQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
NEt-iFQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
NEt-iFQ has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.
Biology: Employed in cellular imaging to visualize receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bexarotene: Another retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid X receptor agonist used for the treatment of chronic hand eczema.
Tazarotene: A retinoid X receptor agonist used in the treatment of psoriasis and acne.
Uniqueness of NEt-iFQ
This compound stands out due to its potent solvatochromic properties, which allow it to fluoresce upon binding to the retinoid X receptor. This unique feature makes it an invaluable tool for studying receptor-ligand interactions and visualizing cellular processes in real-time .
Eigenschaften
Molekularformel |
C22H22F3N3O3 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
UAQFYZKWYQRQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


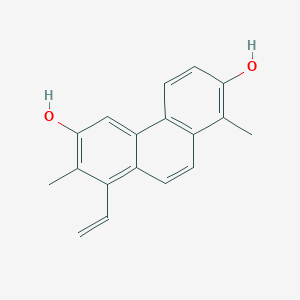
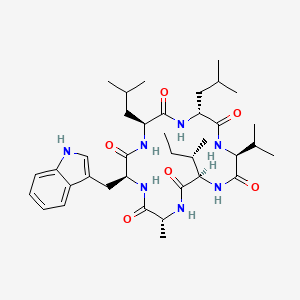


![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
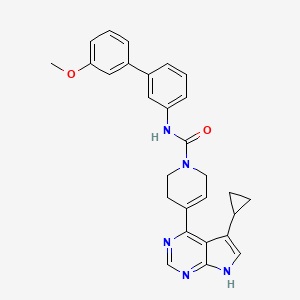
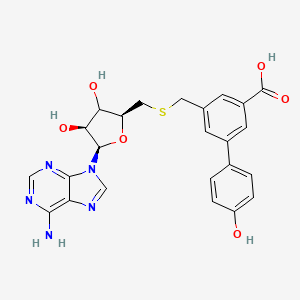
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
